molecular formula C11H20O B14219974 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL CAS No. 821783-06-6

3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL

Cat. No.: B14219974
CAS No.: 821783-06-6
M. Wt: 168.28 g/mol
InChI Key: KQDDQOSJADCGKZ-UHFFFAOYSA-N
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Description

3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL is an organic compound with the molecular formula C10H20O It is a derivative of heptanol, characterized by the presence of a methylprop-1-enylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL typically involves the reaction of heptanal with isobutylene in the presence of a catalyst. The reaction conditions often include:

    Temperature: 50-70°C

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride

    Solvent: Non-polar solvents like hexane or toluene

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form saturated alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 3-(2-Methylprop-1-EN-1-ylidene)heptan-2-one.

    Reduction: Formation of 3-(2-Methylprop-1-yl)heptan-1-OL.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Modulating enzyme activity or receptor function.

    Altering cellular pathways: Influencing metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylprop-1-EN-1-ylidene)hexan-1-OL
  • 3-(2-Methylprop-1-EN-1-ylidene)octan-1-OL
  • 3-(2-Methylprop-1-EN-1-ylidene)nonan-1-OL

Uniqueness

3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL stands out due to its specific chain length and the presence of the methylprop-1-enylidene group, which imparts unique chemical and physical properties. These characteristics make it particularly valuable in certain applications, such as in the synthesis of complex organic molecules and in the development of novel materials.

Properties

CAS No.

821783-06-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-4-5-6-11(7-8-12)9-10(2)3/h12H,4-8H2,1-3H3

InChI Key

KQDDQOSJADCGKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C(C)C)CCO

Origin of Product

United States

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